Pacidamycin 4

Pseudomonas aeruginosa MIC MraY inhibition

Pacidamycin 4, also designated Pacidamycin D, is a uridyl peptide antibiotic (UPA) belonging to the pacidamycin family, first isolated from Streptomyces coeruleorubidus AB 1183F-64. It contains a 3′-deoxyuridine nucleoside linked via a 4′,5′-enamide bond to a 2,3-diaminobutyric acid (DABA) core, which bears an N-terminal alanine residue and a C-terminal tryptophan connected through a urea linkage.

Molecular Formula C38H45N9O11
Molecular Weight 803.8 g/mol
Cat. No. B1256013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacidamycin 4
Synonymspacidamycin 4
Molecular FormulaC38H45N9O11
Molecular Weight803.8 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(CC5=CC(=CC=C5)O)N
InChIInChI=1S/C38H45N9O11/c1-19(42-37(56)43-28(36(54)55)15-22-17-40-27-10-5-4-9-25(22)27)32(51)45-31(20(2)46(3)34(53)26(39)14-21-7-6-8-23(48)13-21)33(52)41-18-24-16-29(49)35(58-24)47-12-11-30(50)44-38(47)57/h4-13,17-20,26,28-29,31,35,40,48-49H,14-16,39H2,1-3H3,(H,41,52)(H,45,51)(H,54,55)(H2,42,43,56)(H,44,50,57)/b24-18+
InChIKeyFMKAVCDWVHHMCG-HKOYGPOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pacidamycin 4 (Pacidamycin D): A Pseudomonas-Selective Uridyl Peptide Antibiotic Targeting MraY for Procurement Evaluation


Pacidamycin 4, also designated Pacidamycin D, is a uridyl peptide antibiotic (UPA) belonging to the pacidamycin family, first isolated from Streptomyces coeruleorubidus AB 1183F-64 . It contains a 3′-deoxyuridine nucleoside linked via a 4′,5′-enamide bond to a 2,3-diaminobutyric acid (DABA) core, which bears an N-terminal alanine residue and a C-terminal tryptophan connected through a urea linkage . Its molecular target is the essential bacterial translocase MraY (translocase I, phospho-MurNAc-pentapeptide transferase), a clinically unexploited enzyme in peptidoglycan biosynthesis, and its natural bioactivity is highly selective for Pseudomonas aeruginosa .

Why Mureidomycin A or Other Uridyl Peptide Antibiotics Cannot Replace Pacidamycin 4 in Research and Screening Programs


Although pacidamycins and mureidomycins share the same MraY target and a common DABA-uridine core, they are not interchangeable. The key structural discriminant is the amino acid attached to the α-amino group of DABA: pacidamycins contain alanine, whereas mureidomycins contain methionine . This seemingly minor substitution fundamentally alters the antibacterial spectrum. Mureidomycin A exhibits potent anti-Pseudomonas activity with MICs of 0.1–3 µg/mL and confers in vivo protection in mouse infection models, while pacidamycin 4 shows MICs of 4–16 µg/mL against P. aeruginosa and provides no in vivo protection . Conversely, pacidamycin 4's alanine-containing scaffold has proven uniquely amenable to semi-synthetic diversification via Pictet-Spengler chemistry and precursor-directed biosynthesis, enabling generation of analogues with modified spectra—including activity against Escherichia coli and Mycobacterium tuberculosis—that are inaccessible from the mureidomycin framework . Substituting one for the other therefore compromises both the biological readout and the chemical diversification potential.

Quantitative Differentiation Evidence for Pacidamycin 4 Against Closest Analogs and In-Class Comparators


Anti-Pseudomonal Potency of Pacidamycin 4 Versus Mureidomycin A: A Cross-Study MIC Comparison

Pacidamycin 4 (Pacidamycin D) exhibits a minimum inhibitory concentration (MIC) of 4–16 µg/mL against wild-type Pseudomonas aeruginosa PAO1 and ATCC 15442 . In contrast, mureidomycin A—the closest structural congener differing by a methionine-for-alanine substitution at the DABA α-amino position—demonstrates substantially greater potency with MICs of 0.1–3 µg/mL against Pseudomonas strains . Despite its lower intrinsic potency, pacidamycin 4's alanine-containing scaffold is preferred for semi-synthetic diversification programs because the alanine N-terminus enables Pictet-Spengler chemistry that is not accessible with the methionine-bearing mureidomycin framework . Therefore, procurement decisions must weigh the ~5–50-fold potency advantage of mureidomycin A against pacidamycin 4's superior chemical tractability.

Pseudomonas aeruginosa MIC MraY inhibition uridyl peptide antibiotic

Antibacterial Spectrum Selectivity: Pacidamycin 4 Pseudomonas-Exclusive Activity Versus Broader-Spectrum MraY Inhibitors

Pacidamycin 4 displays a uniquely narrow antibacterial spectrum, with MICs >100 µg/mL against Enterobacteriaceae, Staphylococcus aureus, most Streptococci, and other Pseudomonas species . This contrasts with dihydropacidamycin analogues, which gain activity against wild-type and resistant Escherichia coli (MIC 4–8 µg/mL) and multi-resistant clinical strains of Mycobacterium tuberculosis (MIC 4–10 µg/mL) . The pacidamycin class overall shows no activity against erythromycin-susceptible Streptococci, though MICs of 12.5 and 25 µg/mL were observed against Streptococcus pyogenes strains with constitutive and inducible macrolide-lincosamide-streptogramin resistance, respectively . Sansanmycins, another UPA subclass, additionally show anti-TB activity (MIC 8–20 µg/mL) . This narrow, Pseudomonas-selective profile of pacidamycin 4 makes it the preferred tool compound for probing MraY-dependent biology specifically in P. aeruginosa without confounding off-target effects in other bacterial species.

antibacterial spectrum selectivity Pseudomonas aeruginosa MraY

Serum-Mediated Activity Reduction: Pacidamycin 4 Stability Under Physiologically Relevant Conditions

The antibacterial activity of the pacidamycin class, including pacidamycin 4, is attenuated 1- to 2-fold in the presence of serum compared to standard broth conditions . This serum effect is modest relative to some clinically used antibiotics but represents a measurable physicochemical liability that must be accounted for when interpreting in vitro potency data or designing pharmacokinetic/pharmacodynamic models. In contrast, mureidomycin A retains sufficient in vivo activity to protect mice against P. aeruginosa infection (ED50 ~50 mg/kg for mureidomycin C), whereas pacidamycins were inactive in mouse protection tests even at 25 mg/kg subcutaneous dosing . The combination of serum attenuation and lack of in vivo efficacy distinguishes pacidamycin 4 from mureidomycin A for any application requiring translation to animal models.

serum effect MIC shift protein binding Pseudomonas aeruginosa

Resistance Emergence: Quantified Spontaneous Resistance Frequencies and MIC Shifts in P. aeruginosa

Pacidamycin 4 selects for two distinct classes of resistant mutants in P. aeruginosa. Type 1 (high-level resistance) mutants exhibit a pacidamycin MIC of 512 µg/mL—a 32–128-fold increase over the wild-type MIC of 4–16 µg/mL—and arise at a frequency of approximately 2 × 10^−6 . These mutants carry disruptions in the Opp oligopeptide permease (oppB), which is required for pacidamycin uptake across the inner membrane. Type 2 (low-level resistance) mutants show an MIC of 64 µg/mL (a 4–16-fold increase) and emerge at a frequency of ~10^−8; these overexpress MexAB-OprM or MexCD-OprJ multidrug efflux pumps and are cross-resistant to levofloxacin, tetracycline, and erythromycin . Earlier studies reported an overall resistance frequency of <3.5 × 10^−6 and noted that resistant mutants remained stable after 10 passages in antibiotic-free medium . This high resistance emergence frequency is a critical consideration for any program requiring prolonged pacidamycin exposure in vitro or in vivo.

antibiotic resistance Opp permease efflux pump Pseudomonas aeruginosa

Chemical Diversification Potential: Pacidamycin 4 as a Scaffold for Pictet-Spengler Chemistry Versus Semi-Synthetic Dihydropacidamycin Analogues

Pacidamycin 4 serves as a versatile scaffold for post-biosynthetic chemical diversification via Pictet-Spengler reaction with aryl-aldehydes. When pacidamycin 4 (active against P. aeruginosa ATCC 15442 at 64 µg/mL in MIC90 testing) was derivatized with 5-bromosalicylaldehyde, 4-bromobenzaldehyde, or 4-bromo-3-nitrobenzaldehyde, all resulting Pictet-Spengler products were inactive at concentrations up to 128 µg/mL, demonstrating that N-terminal modification can attenuate bioactivity—a feature exploitable for developing protected pro-drug forms or self-resistance mechanisms . In contrast, dihydropacidamycin D (produced by hydrogenation of the C4′–C5′ exocyclic olefin) retains antipseudomonal activity but with a reduced MIC of 64 µg/mL compared to pacidamycin D . Dihydropacidamycin analogues further gain expanded-spectrum activity against E. coli (MIC 4–8 µg/mL) and M. tuberculosis (MIC 4–10 µg/mL) . The two diversification strategies—Pictet-Spengler chemistry for activity attenuation and olefin hydrogenation for spectrum expansion—are complementary and non-interchangeable, making pacidamycin 4 the mandatory starting material for Pictet-Spengler-based analogue programs.

Pictet-Spengler reaction chemical diversification structure-activity relationship dihydropacidamycin

Evidence-Backed Application Scenarios for Pacidamycin 4 in Drug Discovery, Chemical Biology, and Antibacterial Research


MraY Target Validation and Mechanistic Studies in Pseudomonas aeruginosa

Pacidamycin 4 is the compound of choice for confirming MraY-dependent phenotypes specifically in P. aeruginosa. Its narrow spectrum (MIC >100 µg/mL against all non-Pseudomonas bacteria tested) ensures that any observed growth inhibition in P. aeruginosa can be confidently attributed to MraY inhibition without interference from off-target effects in other species . For comparative MraY inhibition studies across species, note that pacidamycin 4 inhibits MraY purified from both E. coli and S. aureus in cell-free assays despite lacking whole-cell activity against these organisms—confirming that intrinsic resistance arises from uptake/efflux barriers rather than target insensitivity .

Semi-Synthetic Diversification via Pictet-Spengler Chemistry for Pro-Drug or Self-Resistance Mechanism Design

Research groups focused on uridyl peptide antibiotic derivatization should procure pacidamycin 4 as the scaffold for Pictet-Spengler chemistry. The N-terminal alanine provides a free primary amine that undergoes condensation with aryl-aldehydes under mild conditions, yielding tetrahydroisoquinoline-fused analogues . Critically, this modification attenuates antibacterial activity (MIC shift from 64 µg/mL to >128 µg/mL), making it a tractable system for designing activity-masked pro-drugs or investigating self-resistance mechanisms in the producing organism. Engineered strains producing meta-tyrosine-containing pacidamycin 4 further expand the accessible aldehyde scope for diversification .

Comparator Control for Dihydropacidamycin and Expanded-Spectrum UPA Analogue Screening Programs

Pacidamycin 4 should be included as the natural-product baseline control in any screening cascade evaluating semi-synthetic dihydropacidamycin analogues or precursor-directed biosynthesis products. Dihydropacidamycin D retains anti-Pseudomonas activity (MIC 64 µg/mL) but gains expanded activity against E. coli (MIC 4–8 µg/mL) and M. tuberculosis (MIC 4–10 µg/mL) that is absent in the parent compound . Running pacidamycin 4 in parallel allows direct quantification of the spectrum-expansion benefit attributable to C4′–C5′ olefin hydrogenation or amino acid substitution, providing a calibrated fold-selectivity metric essential for SAR-driven lead optimization.

Resistance Mechanism Studies Using Pacidamycin 4 as a Tool to Probe Opp Permease and Efflux Pump Biology

The well-characterized dual resistance pathways to pacidamycin 4—Opp oligopeptide permease-mediated uptake (high-level resistance, MIC 512 µg/mL, frequency ~2 × 10^−6) and MexAB-OprM/MexCD-OprJ efflux pump overexpression (low-level resistance, MIC 64 µg/mL, frequency ~10^−8)—make it an excellent chemical probe for studying peptide uptake and efflux biology in P. aeruginosa . Unlike mureidomycins, for which resistance mechanisms are less comprehensively mapped, pacidamycin 4 can be deployed in defined genetic backgrounds (ΔoppB, ΔmexAB, ΔmexCD) to dissect the relative contributions of uptake and efflux to intrinsic and acquired resistance in this clinically important pathogen.

Quote Request

Request a Quote for Pacidamycin 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.